BenchChemオンラインストアへようこそ!

1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea

Drug Design Physicochemical Property Optimization Lipophilicity

1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea (CAS 2034397-16-3) is a synthetic, trisubstituted urea derivative featuring a characteristic trans-1,4-cyclohexyl core that bridges a benzyl group on one urea nitrogen and a pyrazin-2-yloxy substituent on the cyclohexyl ring. Its molecular formula is C18H22N4O2 with a molecular weight of 326.4 g/mol, and its computed properties include an XLogP3-AA of 2.1, indicating moderate lipophilicity.

Molecular Formula C18H22N4O2
Molecular Weight 326.4
CAS No. 2034397-16-3
Cat. No. B2634189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea
CAS2034397-16-3
Molecular FormulaC18H22N4O2
Molecular Weight326.4
Structural Identifiers
SMILESC1CC(CCC1NC(=O)NCC2=CC=CC=C2)OC3=NC=CN=C3
InChIInChI=1S/C18H22N4O2/c23-18(21-12-14-4-2-1-3-5-14)22-15-6-8-16(9-7-15)24-17-13-19-10-11-20-17/h1-5,10-11,13,15-16H,6-9,12H2,(H2,21,22,23)
InChIKeyKPJBJKZYTVXYPK-WKILWMFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea (CAS 2034397-16-3): Chemoinformatic Baseline for Procurement Decision Support


1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea (CAS 2034397-16-3) is a synthetic, trisubstituted urea derivative featuring a characteristic trans-1,4-cyclohexyl core that bridges a benzyl group on one urea nitrogen and a pyrazin-2-yloxy substituent on the cyclohexyl ring. Its molecular formula is C18H22N4O2 with a molecular weight of 326.4 g/mol, and its computed properties include an XLogP3-AA of 2.1, indicating moderate lipophilicity [1]. This compound belongs to the broader chemotype of 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylureas (cHAUs), which have been investigated as selective activators of heme-regulated inhibitor (HRI) kinase, a component of the integrated endoplasmic reticulum stress response [2]. However, it is critical to note that while the general cHAU scaffold has published biological activity, direct, quantitative comparator data for this specific benzyl-pyrazinyloxy analog remain scarce in the peer-reviewed literature.

Why Generic Substitution of 1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea Carries Procurement Risk


Within the cHAU chemotype, seemingly minor structural modifications lead to profound differences in biological potency and physicochemical properties. The seminal structure-activity relationship (SAR) study by Yefidoff-Freedman et al. demonstrates that substitutions on both the N-aryl ring and the 4-aryloxy moiety significantly alter surrogate eIF2α phosphorylation activity, with IC50 values varying by >10-fold among close analogs (e.g., compound 3, a non-benzyl non-pyrazine cHAU, exhibits an IC50 of 3.23 μM, while analog 3e has an IC50 of 8.58 μM) [1]. Furthermore, the nature of the aryloxy substituent directly impacts both potency and drug-like properties such as cLogP and chromatographic retention time. The pyrazin-2-yloxy group present in the target compound introduces a dual nitrogen heterocycle not evaluated in the published HRI activator series, introducing an untested hydrogen-bonding and electronic environment. Consequently, extrapolating performance from non-pyrazinyl or non-benzyl cHAU analogs is scientifically unsound, and direct substitution without matched analytical or biological data risks experimental failure in sensitive cellular assays.

1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea: Quantified Differentiation from Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Benchmarking Against Halogenated and Methoxylated Analogs

The target compound's computed lipophilicity (XLogP3-AA = 2.1) positions it as less lipophilic than the 4-fluorobenzyl analog and more lipophilic than the 4-methoxybenzyl analog. Specifically, the 4-fluorobenzyl derivative, with its halogen substitution, is expected to exhibit a higher XLogP (>2.5 based on the electron-withdrawing nature of fluorine and an additional methylene unit in some variants), while the 4-methoxybenzyl analog, incorporating a polar oxygen atom, is calculated to have a lower XLogP (approximately 1.8-1.9) [1][2][3]. This places the target compound in a distinct lipophilicity window that can influence passive membrane permeability and cellular uptake, a key differentiator for medicinal chemistry programs optimizing within a specific cLogP range.

Drug Design Physicochemical Property Optimization Lipophilicity

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation for Permeability Optimization

The target compound (MW 326.4 g/mol, TPSA 76.08 Ų) occupies a distinct physicochemical space compared to its closest structural analogs. The 4-methoxybenzyl analog (MW 356.4 g/mol, TPSA ~85.3 Ų) exceeds the target in both molecular weight and polar surface area due to the additional oxygen atom, which may negatively impact passive membrane permeability [1][2]. The 3-cyanopyrazin-2-yl analog introduces a cyano group, further increasing both MW and TPSA relative to the target [3]. Empirical guidelines, such as the rule-of-five, suggest that compounds with TPSA < 140 Ų are generally well-absorbed, but within a sub-series, even a 9 Ų TPSA increase can correlate with reduced cell permeability. Thus, the target compound's lower TPSA may confer a permeability advantage within this chemical cluster.

Drug-Likeness Permeability ADME

Hydrogen Bond Donor/Acceptor Count as a Selectivity and Solubility Handle

The target compound has 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. The pyrazin-2-yloxy moiety contributes two nitrogen atoms as HBA, a feature absent in the non-pyrazine cHAU leads from the published J. Med. Chem. series, which utilize substituted phenoxy groups that offer only oxygen-based HBA capabilities [2]. This dual N/O hydrogen bonding network can engage in bidentate interactions with protein backbone amides or side-chain residues in a manner unavailable to purely oxygen-containing phenoxy analogs. The 3-cyanopyrazin-2-yl analog adds a fifth HBA (the cyano group nitrogen), which could alter solubility but may also introduce off-target binding liabilities [3]. The target compound's balanced HBD/HBA profile (0.5 donors per acceptor atom for the core scaffold) aligns with the rule-of-five, suggesting favorable aqueous solubility relative to the more HBA-rich cyanopyrazine analog.

Solubility Molecular Recognition Selectivity

Validated Research and Procurement Scenarios for 1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea Based on Available Evidence


Scaffold-Hopping SAR Campaigns Targeting HRI Kinase Activation

For medicinal chemistry groups engaged in cHAU-based HRI activator optimization, this compound serves as a critical pyrazine-bearing analog to expand SAR beyond the phenoxy substituents catalogued in the 2017 J. Med. Chem. study [1]. The distinct lipophilicity (XLogP3-AA = 2.1) and dual N/O hydrogen bonding profile provide a testable hypothesis: that the pyrazine nitrogens may engage in water-bridged or direct interactions with the kinase hinge region, a possibility not addressable with any published cHAU. Procuring this specific analog is scientifically justified when the experimental goal is to probe the role of heteroaryl HBA in binding affinity and selectivity. This recommendation is directly supported by the physicochemical evidence (TPSA, HBA count) that differentiates it from phenoxy-based comparators.

Physicochemical Toolkit Compound for Cell Permeability and Solubility Profiling

The compound's computed properties (MW = 326.4, TPSA = 76.08 Ų, XLogP = 2.1) place it within a favorable region of the drug-likeness space [1]. It can be utilized as a reference compound in cell-free and cellular permeability assays (e.g., PAMPA, Caco-2) to benchmark the impact of the pyrazine moiety relative to other heteroaryloxycyclohexyl ureas. Its lower TPSA relative to the 4-methoxybenzyl analog (9.2 Ų difference) makes it a suitable negative control for hypotheses correlating TPSA with efflux liability. This scenario is grounded in the cross-study comparable TPSA and MW evidence, directly addressing the procurement decision to prioritize this analog over the methoxybenzyl variant when permeability is the primary endpoint.

Negative Control in Cyanopyrazine Derivative Activity Studies

In experiments designed to attribute biological activity to the 3-cyano substitution on the pyrazine ring, the target compound (lacking the cyano group) serves as a matched molecular pair control. The 3-cyanopyrazin-2-yl analog (CAS 2034437-84-6) introduces an additional HBA (cyano nitrogen) and increases TPSA. Any differential activity between the two can be directly attributed to the cyano group's electronic and steric effects. This application is supported by the hydrogen bonding and TPSA evidence, which confirms the compounds are otherwise near-identical in core scaffold, satisfying the stringent criteria for matched molecular pair analysis.

Quote Request

Request a Quote for 1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.